molecular formula C21H20ClN3O4S B2720157 8-(4-acetylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358077-26-5

8-(4-acetylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2720157
CAS No.: 1358077-26-5
M. Wt: 445.92
InChI Key: GIHUPGYIVKHBBM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic framework fused with a triazole ring. Its structure features a 4-acetylbenzenesulfonyl group at position 8 and a 3-chlorophenyl substituent at position 2. The acetyl group on the sulfonyl moiety may enhance electron-withdrawing effects, influencing binding interactions, while the 3-chlorophenyl group contributes steric and electronic effects distinct from other aryl substituents in similar compounds.

Properties

IUPAC Name

8-(4-acetylphenyl)sulfonyl-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-14(26)15-5-7-18(8-6-15)30(28,29)25-11-9-21(10-12-25)23-19(20(27)24-21)16-3-2-4-17(22)13-16/h2-8,13H,9-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHUPGYIVKHBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-acetylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and an appropriate solvent.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base.

    Acetylation: The acetyl group can be added through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Chlorination: The chlorophenyl group can be introduced through a chlorination reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of

Biological Activity

Molecular Formula

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S

Structural Characteristics

The compound features a triazaspiro structure, which contributes to its unique pharmacological properties. The presence of the 4-acetylbenzenesulfonyl moiety and the 3-chlorophenyl group are critical for its biological activity.

Research indicates that compounds similar to 8-(4-acetylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one may interact with various biological targets, including:

  • Enzymatic Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing neurochemical pathways.

Pharmacological Effects

Studies have demonstrated various pharmacological effects attributed to this class of compounds:

  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation in animal models.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial activity against certain strains of bacteria.
  • Neuroprotective Effects : Evidence suggests potential neuroprotective mechanisms that may aid in conditions like epilepsy or neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of related compounds using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema volume compared to control groups, suggesting that the compound may inhibit pro-inflammatory mediators.

Case Study 2: Neuroprotective Mechanisms

In a zebrafish model of epilepsy, compounds similar to this compound were tested for their neuroprotective effects. The treatment resulted in a notable decrease in seizure frequency and severity, attributed to modulation of neurotransmitter levels such as serotonin and GABA .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in edema volumeStudy 1
AntimicrobialInhibition of bacterial growthRelated studies
NeuroprotectiveDecreased seizure frequencyStudy 2

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among analogs include substituent types (sulfonyl, benzoyl, aryl groups) and their positions, which impact physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 1,4,8-Triazaspiro[4.5]dec-3-en-2-one Derivatives

Compound Name/ID Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 4-Acetylbenzenesulfonyl (8), 3-Chlorophenyl (3) C₂₁H₂₀ClN₃O₄S 458.92 Hypothetical (structural focus) -
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-... 3-Chloro-4-methylbenzenesulfonyl (8), 4-Methoxyphenyl (3) C₂₁H₂₂ClN₃O₄S 447.93 High purity (95%+); unspecified activity
3-(3-Chlorophenyl)-8-(4-fluorophenylmethyl)-... (G610-0410) 4-Fluorophenylmethyl (8), 3-Chlorophenyl (3) C₂₀H₁₉ClFN₃O 371.84 Screening hit; available for bioassays
3-(4-Methylphenyl)-... (CAS 887220-99-7) 4-Methylphenyl (3) C₁₄H₁₇N₃O 243.31 Commercial availability; no activity data
Spirotetramat enol metabolite 2,5-Dimethylphenyl (3), Hydroxy (4), Methoxy (8) C₁₈H₂₃NO₃ 301.38 Pesticide metabolite; non-fat-soluble
1-Benzyl-8-methyl-... (Simufilam) Benzyl (1), Methyl (8) C₁₅H₂₁N₃O 259.35 Binds filamin A; therapeutic potential

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-acetylbenzenesulfonyl group in the target compound differs from the 3-chloro-4-methylbenzenesulfonyl group in ’s analog. The acetyl moiety may improve solubility or target binding compared to bulkier chloro-methyl substituents .
  • 3-Chlorophenyl at position 3 (target compound) vs. 4-methoxyphenyl (): The chloro group’s electron-withdrawing nature may enhance metabolic stability, whereas methoxy groups often improve membrane permeability .

Agricultural use is prominent in spirotetramat metabolites (), highlighting the scaffold’s versatility across industries .

Research Findings and Implications

  • Antitumor Activity: Derivatives with triazaspiro scaffolds (e.g., 2-aminopyrimidine hybrids) show promise in inhibiting kinase targets, though the target compound’s efficacy remains unstudied .
  • Pesticide Metabolites: Spirotetramat’s enol metabolite () demonstrates the scaffold’s stability in agricultural systems, contrasting with pharmaceutical analogs’ shorter half-lives .

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